Toluenesulfonamide formaldehyde resin is a synthetic polymer formed from the reaction of toluenesulfonamide and formaldehyde. It is primarily recognized for its applications in cosmetic formulations, particularly in nail polishes, where it enhances gloss, adhesion, and durability. The resin is also utilized in various industrial applications as an adhesive and modifier for other resins.
The chemical is derived from toluenesulfonamide, a sulfonamide compound that exhibits unique properties when polymerized with formaldehyde. This resin is commercially available under several names, including Tosylamide/Formaldehyde Resin and Santolite MS. Its molecular weight typically falls below 1000 Da, indicating it is a low molecular weight polymer .
The synthesis of toluenesulfonamide formaldehyde resin generally involves the reaction of toluenesulfonamide with formaldehyde under controlled conditions. This process can be categorized into two primary methods:
The synthesis parameters, such as temperature, pH, and reaction time, are critical for controlling the molecular weight and properties of the resulting resin. Typically, temperatures range from 60°C to 120°C, depending on the desired characteristics of the final product.
The molecular structure of toluenesulfonamide formaldehyde resin can be represented as follows:
The structure consists of a backbone formed by repeating units of toluenesulfonamide linked through methylene bridges (–CH₂–) derived from formaldehyde.
Toluenesulfonamide formaldehyde resin undergoes various chemical reactions that can affect its properties:
The thermal degradation products are primarily carbon dioxide, carbon monoxide, oxides of nitrogen, hydrocarbons, and water. These by-products are significant when considering environmental impact and safety during processing .
The mechanism by which toluenesulfonamide formaldehyde resin functions primarily involves its ability to form strong adhesive bonds through cross-linking with other materials. This is particularly important in cosmetic applications where durability and resistance to wear are desired.
Research indicates that the resin enhances film formation in nail polishes and contributes to improved gloss and adhesion properties due to its polymeric nature .
Toluenesulfonamide formaldehyde resin finds extensive use across various fields:
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